N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperidine ring via a pyrazine moiety
Mechanism of Action
Target of Action
The compound N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, also known as N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide, is a complex molecule with potential therapeutic applications. While specific information about this compound is limited, related compounds have been shown to target Mycobacterium tuberculosis H37Ra and muscarinic receptor 4 (M4) .
Mode of Action
For instance, compounds targeting Mycobacterium tuberculosis H37Ra are typically designed to inhibit the growth of the bacteria . Similarly, compounds that target the muscarinic receptor 4 (M4) typically work by antagonizing the receptor, thereby inhibiting its function .
Result of Action
Based on the known targets, it can be inferred that the compound may inhibit the growth of mycobacterium tuberculosis h37ra and antagonize the muscarinic receptor 4 (M4) , potentially leading to therapeutic effects in tuberculosis and certain neurological disorders, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a piperidine derivative. The pyrazine moiety is introduced through a nucleophilic substitution reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide: This compound also features a piperidine and pyrazine moiety but differs in its overall structure and specific functional groups.
Piperidine Derivatives: Various piperidine derivatives are studied for their pharmacological activities, including their roles as receptor antagonists and enzyme inhibitors.
Uniqueness
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core with a piperidine and pyrazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(17-11-15-3-1-2-4-16(15)25-17)22-12-14-5-9-23(10-6-14)18-13-20-7-8-21-18/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJFQYKLAUGQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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